molecular formula C14H11ClO4 B6406709 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261992-69-1

4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6406709
CAS RN: 1261992-69-1
M. Wt: 278.69 g/mol
InChI Key: MTIVYBUHKSDTHA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) is a widely used reagent in organic synthesis and scientific research. It is a versatile compound with a wide range of applications in chemical and biological research. In

Mechanism of Action

4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) acts as a nucleophile in the presence of an acid catalyst and reacts with 4-methoxyphenol to form the desired product. The reaction is a nucleophilic aromatic substitution and proceeds through a series of steps. In the first step, the acid catalyst protonates the nucleophile, forming a charged intermediate. In the second step, the nucleophile attacks the electrophilic aromatic ring of 4-methoxyphenol, forming a cationic intermediate. Finally, the cationic intermediate undergoes a proton transfer to form the desired product.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) is not known to have any significant biochemical or physiological effects. It is used primarily as a reagent in organic synthesis and scientific research, and is not known to interact with any biological systems.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it is a mild reagent, and the reaction conditions are relatively mild. However, the reaction yields are typically low, and the reaction is slow.

Future Directions

There are several potential future directions for the use of 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%). It could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of more complex organic compounds, such as pharmaceuticals and pesticides. In addition, it could be used in the analysis of DNA and RNA. Finally, it could be used in the synthesis of dyes and other materials.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) can be accomplished through a reaction between 4-methoxyphenol and 3-chloro-4-methoxybenzoic acid in the presence of an acid catalyst. The reaction proceeds through a nucleophilic aromatic substitution, resulting in the formation of the desired product. The reaction conditions are mild and the yields are typically high.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid (95%) is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, it is used in the synthesis of peptides and proteins, as well as in the analysis of DNA and RNA.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(16)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIVYBUHKSDTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691047
Record name 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-69-1
Record name 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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